molecular formula C16H18ClNO4S B604833 N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide CAS No. 1172438-39-9

N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide

Cat. No. B604833
CAS RN: 1172438-39-9
M. Wt: 355.8g/mol
InChI Key: AZNZJTIRAASRLR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide, also known as CHIMSA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds and has been studied extensively for its ability to inhibit carbonic anhydrase enzymes.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. This inhibition has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer. N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has also been studied for its potential use as a diagnostic tool for imaging of tumors.

Mechanism Of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the conversion of carbon dioxide and water into bicarbonate and protons. Inhibition of these enzymes leads to a decrease in the production of bicarbonate, which can lead to an increase in the acidity of the body. This increase in acidity can be detrimental to cancer cells, which are known to thrive in an acidic environment. Therefore, N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-convulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase enzymes. This allows researchers to study the role of these enzymes in various physiological and pathological processes. Additionally, N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
One of the limitations of using N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide in lab experiments is its limited solubility in water. This can make it difficult to administer to cells in vitro. Additionally, N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has been shown to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the study of the role of carbonic anhydrase enzymes in various physiological and pathological processes. Additionally, N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has been studied for its potential use in the treatment of glaucoma, and further research is needed to determine its effectiveness in this area. Finally, N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has been shown to have potential as a diagnostic tool for imaging of tumors, and further research is needed to determine its effectiveness in this area.

Synthesis Methods

The synthesis of N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide involves the reaction between 5-chloro-2-hydroxybenzenesulfonamide and 5-isopropyl-2-methoxybenzenesulfonyl chloride in the presence of a base. The reaction is carried out at room temperature and the product is obtained through crystallization. The yield of the product is typically around 70-80%.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-10(2)11-4-7-15(22-3)16(8-11)23(20,21)18-13-9-12(17)5-6-14(13)19/h4-10,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNZJTIRAASRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide

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